4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that belongs to a class of heterocyclic compounds. This compound features a unique combination of triazole and piperidine moieties, which contribute to its potential biological activity. The compound's molecular formula is with a molecular weight of approximately 372.5 g/mol .
This compound is classified under the category of pharmaceutical intermediates and is primarily used in research settings. It has been noted for its inhibitory effects on certain enzymes, including cyclooxygenase-2, which is significant in various therapeutic applications . The compound is often synthesized for use in medicinal chemistry and drug development.
The synthesis of 4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine typically involves several key steps:
The molecular structure of 4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine can be represented using various chemical notations:
InChI=1S/C18H24N6OS/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2This representation highlights the connectivity and functional groups present in the compound.
The compound features:
The chemical reactivity of 4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine includes:
The mechanism of action for 4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine primarily involves:
The physical properties of 4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine include:
Chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis.
The primary applications of 4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine are in medicinal chemistry research where it serves as:
This compound represents a significant area of interest due to its potential therapeutic applications against inflammatory diseases and possibly other conditions influenced by cyclooxygenase activity .
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: